molecular formula C25H27BrN4O4 B4816852 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE

3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE

Cat. No.: B4816852
M. Wt: 527.4 g/mol
InChI Key: CESHUQDVGXALAD-UHFFFAOYSA-N
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Description

3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE is a complex organic compound with a molecular formula of C25H27BrN4O4. This compound is characterized by the presence of a bromophenoxy group, a methoxy group, and a piperidinocarbonyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves multiple steps. One common method starts with the preparation of 3-[(2-bromophenoxy)methyl]-4-methoxybenzaldehyde . This intermediate is then subjected to further reactions to introduce the pyrazole and piperidinocarbonyl groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methoxylation, and coupling reactions under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE is unique due to the presence of the piperidinocarbonyl group attached to the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-[(2-bromophenoxy)methyl]-4-methoxy-N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN4O4/c1-29-23(25(32)30-12-6-3-7-13-30)20(15-27-29)28-24(31)17-10-11-21(33-2)18(14-17)16-34-22-9-5-4-8-19(22)26/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESHUQDVGXALAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC(=C(C=C2)OC)COC3=CC=CC=C3Br)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]BENZAMIDE

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